molecular formula C7H10N6 B15326185 1-Methyl-4-(1-methyl-1h-1,2,4-triazol-5-yl)-1h-pyrazol-5-amine

1-Methyl-4-(1-methyl-1h-1,2,4-triazol-5-yl)-1h-pyrazol-5-amine

Cat. No.: B15326185
M. Wt: 178.20 g/mol
InChI Key: AYTMQMUVEFZZEZ-UHFFFAOYSA-N
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Description

1-Methyl-4-(1-methyl-1h-1,2,4-triazol-5-yl)-1h-pyrazol-5-amine is a heterocyclic compound that contains both pyrazole and triazole rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(1-methyl-1h-1,2,4-triazol-5-yl)-1h-pyrazol-5-amine typically involves the formation of the pyrazole and triazole rings followed by their coupling. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring. The triazole ring can be synthesized via a “click” reaction, such as the Huisgen 1,3-dipolar cycloaddition between azides and alkynes .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(1-methyl-1h-1,2,4-triazol-5-yl)-1h-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce various amines .

Scientific Research Applications

1-Methyl-4-(1-methyl-1h-1,2,4-triazol-5-yl)-1h-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-4-(1-methyl-1h-1,2,4-triazol-5-yl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. In cancer cells, it could induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-4-(1-methyl-1h-1,2,4-triazol-5-yl)-1h-pyrazol-5-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C7H10N6

Molecular Weight

178.20 g/mol

IUPAC Name

2-methyl-4-(2-methyl-1,2,4-triazol-3-yl)pyrazol-3-amine

InChI

InChI=1S/C7H10N6/c1-12-6(8)5(3-10-12)7-9-4-11-13(7)2/h3-4H,8H2,1-2H3

InChI Key

AYTMQMUVEFZZEZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C2=NC=NN2C)N

Origin of Product

United States

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